2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one - 2097973-62-9

2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one

Catalog Number: EVT-1773159
CAS Number: 2097973-62-9
Molecular Formula: C12H21ClN2OS
Molecular Weight: 276.83 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound Description: This compound acts as a glycogen synthase kinase-3β inhibitor. Its structure exhibits two N—H⋯N hydrogen bonds between two interacting molecules. []

Relevance: While structurally distinct from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, this compound shares the core structure of a piperidine ring substituted at the 1-position with a propan-1-one moiety. This suggests potential similarities in their binding interactions and pharmacological profiles, despite differences in their substituents. Both compounds showcase the importance of the piperidine-propan-1-one scaffold in medicinal chemistry. []

Compound Description: This series, particularly (E)-1-(4-chlorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime (59a) and (E)-1-(3-chloro-4-fluorophenyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-1-one O-methyloxime (64a), exhibits potent dopamine D4 receptor agonist activity. They were designed by modifying a known D4 agonist, PD 168077, to improve stability and efficacy. These compounds show promising results for treating erectile dysfunction due to their favorable pharmacokinetic profiles and oral bioavailability in preclinical studies. []

Relevance: The 1-aryl-3-(4-pyridine-2-ylpiperazin-1-yl)propan-1-one oximes, while featuring a piperazine ring instead of the piperidine found in 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, highlight the relevance of nitrogen-containing heterocycles linked to a propan-1-one moiety for biological activity. This structural similarity suggests that both compound classes might interact with similar biological targets, although their specific binding modes and downstream effects might differ. []

Compound Description: Identified as a side product during the synthesis of 8-nitro-1,3-benzothiazin-4-one, a potential anti-tuberculosis agent, this compound offers insights into potential synthetic pathways and byproduct formation relevant to 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one. []

Relevance: The presence of a chlorine atom at the 2-position of the propan-1-one group in both methanone and 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one suggests potential similarities in their chemical reactivity and potential metabolic pathways. Understanding the formation and properties of this side product could offer valuable knowledge for optimizing the synthesis and minimizing the formation of analogous byproducts during the preparation of the target compound. []

Compound Description: Synthesized through an aza-Michael addition reaction, this compound showed weak affinity for the 5-HT6 receptor in binding assays. While its low affinity limits its therapeutic potential, it offers valuable structure-activity relationship (SAR) data. [, ]

Relevance: Although exhibiting weak affinity for its target, the structural similarities between 1-[1-(4-Chlorobenzenesulfonyl)-1H-indole-3-yl]-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one and 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one are noteworthy. Both compounds share a propan-1-one linker connecting an aromatic system (chlorobenzenesulfonyl indole vs. a chloropropanoyl group) to a nitrogen-containing heterocycle (piperazine vs. thiomorpholinyl piperidine). This comparison emphasizes the importance of the linker length and the nature of the heterocycle in determining binding affinity and selectivity. This information could guide the modification of 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one to enhance its interactions with potential biological targets. [, ]

Compound Description: Synthesized via conventional and microwave irradiation methods, this series showed promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, and some compounds exhibited antifungal activity. Notably, several compounds (AAP-2, AAP-4, AAP-5, AAP-7, AAP-8, AAP-9, and AAP-10) demonstrated superior antibacterial activity to the standard drug Ciprofloxacin. Molecular docking studies suggest effective binding to the Lanosterol 14α-demethylase (CYP51A1) enzyme. []

Relevance: This series, while structurally diverse, highlights the significance of the propan-1-one moiety present in 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one. Although the heterocyclic systems differ, the shared propan-1-one group suggests a potential for similar chemical reactivity and potential interactions with biological targets. This series underscores the versatility of the propan-1-one moiety in contributing to a broad range of biological activities, including antimicrobial properties. []

Compound Description: This pyrimido[4,5‑b]indole derivative was synthesized and characterized using various spectroscopic techniques. It exhibited an IC50 value of 2.24 µM in a glycogen synthase kinase-3β assay. []

Relevance: This compound shares the piperidin-1-yl)propane substructure with 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one. The presence of a nitrile group instead of a 2-chloro-propan-1-one in this compound highlights a potential bioisosteric replacement that could be explored for modifying the target compound's properties. This substitution might influence the molecule's polarity, metabolic stability, and interactions with biological targets. []

Compound Description: This compound exhibits whole-molecule disorder in its crystal structure. Despite its structural differences, its study highlights the importance of crystallography in understanding molecular conformation and interactions, which can be relevant to the development of 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one. []

Relevance: While structurally distinct from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, the presence of chlorine and bromine substituents in 2,3-Dibromo-3-(4-chlorophenyl)-1-(4-nitrothiophen-2-yl)propan-1-one offers insights into the potential for halogenation reactions on the target compound. Understanding the effects of halogen substituents on molecular properties such as conformation, reactivity, and electronic distribution can be valuable in guiding the design and synthesis of derivatives of the target compound. []

Compound Description: Developed as a potent antagonist of the human calcitonin gene-related peptide receptor, BMS-694153 demonstrates outstanding potency, a favorable toxicological profile, and remarkable aqueous solubility. It shows promise as a treatment for migraine due to its good intranasal bioavailability and dose-dependent activity in relevant migraine models. []

Relevance: The structure of BMS-694153, although significantly different from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, emphasizes the importance of incorporating a piperidine ring within a larger molecular framework to achieve desired biological activity. The success of BMS-694153 in targeting the CGRP receptor showcases the potential of optimizing a molecule's structure to achieve potent and selective antagonism against specific biological targets, which is a crucial consideration for the development of 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one as a potential drug candidate. []

Compound Description: 45e is a potent and selective histamine H3 receptor (H3R) inverse agonist (Ki=4.0 nM). It shows promising results as a potential treatment for cognitive disorders, demonstrating efficacy in an object recognition task and increasing acetylcholine levels in the brain. It possesses favorable drug-like properties, including adequate oral exposure and a favorable half-life in preclinical studies. []

Relevance: Although 45e has a distinct structure compared to 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, both compounds emphasize the significance of the propan-1-one moiety attached to a substituted piperidine ring in medicinal chemistry. The success of 45e as a H3R inverse agonist, coupled with its drug-like properties, emphasizes the potential of this structural motif for developing therapeutics targeting the central nervous system. []

Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist identified through structure-based drug design. Its high potency, selectivity, metabolic stability, and solubility make it a promising candidate for migraine treatment through various administration routes, potentially offering rapid systemic exposure and high receptor coverage. []

Relevance: Despite significant structural differences, the presence of a piperidine ring in both HTL22562 and 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one highlights the recurring use of this heterocycle in medicinal chemistry. The success of HTL22562 in targeting the CGRP receptor suggests that incorporating specific substituents and structural modifications around the piperidine core can lead to highly potent and selective compounds. This knowledge could guide further investigations into exploring structural modifications of the target compound to enhance its affinity and selectivity for potential therapeutic targets. []

Compound Description: This compound has been characterized by X-ray crystallography, revealing its crystal and molecular structure. This information is valuable for understanding its physicochemical properties and potential for further chemical modification. []

Relevance: The structural similarity of 3-(5-amino-1H-1,2,4-triazol-3-yl)-1-(piperidin-1-yl)propan-1-one to 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, particularly the shared piperidin-1-yl)propan-1-one core, highlights a potential scaffold for developing bioactive molecules. The presence of the 1,2,4-triazole ring in this compound, compared to the thiomorpholine in the target compound, provides an alternative for exploring structure-activity relationships. These subtle differences in structure could lead to significant changes in their binding affinities, selectivity profiles, and overall pharmacological activities. []

Compound Description: This compound's crystal structure reveals significant structural features, including a nearly planar pyridazine ring and a piperazine ring in a chair conformation. This information offers insights into the conformational preferences and potential intermolecular interactions of this compound. []

Relevance: This compound, while structurally distinct from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, shares a key structural motif - a propan-1-one linker connecting a piperazine ring to an aromatic system. Comparing this compound with 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one highlights the subtle but potentially significant impact of structural variations on molecular properties and biological activity. Understanding these variations can be valuable for optimizing the design of 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one derivatives with improved pharmacological profiles. []

Compound Description: The crystal structure of this compound reveals a non-planar conformation, with a significant dihedral angle between the phenyl and triazole rings. The packing is stabilized by C—H⋯O and C—H⋯N hydrogen bonds, forming a three-dimensional network. []

Relevance: Although structurally distinct from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, 1‐(4‐Methyl­phen­yl)‐3‐(1H‐1,2,4‐triazol‐1‐yl)propan‐1‐one shares the presence of a 1,2,4-triazole ring. This shared feature could be relevant for exploring alternative synthetic routes or for designing analogs of the target compound. By substituting the thiomorpholine ring in 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one with a 1,2,4-triazole, one can investigate the effects of this change on the compound's physicochemical properties and potential biological activities. []

Compound Description: This compound exhibits a non-planar structure with a significant dihedral angle between the benzene and triazole rings. Its crystal packing is characterized by C—H⋯O hydrogen bonds forming ribbons and is further stabilized by van der Waals forces. []

Relevance: Similar to the previous compound, 1-(4-Nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one also incorporates a 1,2,4-triazole ring, making it relevant to 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one in the context of potential bioisosteric replacements or exploring alternative synthetic pathways. The presence of the nitro group in this compound offers an additional point of modification for studying structure-activity relationships and potentially influencing the target compound's pharmacological profile. []

Compound Description: The crystal structure of this compound reveals a zigzag chain formation along the b-axis due to C—H⋯N hydrogen bonds. Further stabilization arises from π–π interactions. The presence of both benzotriazole and 1,2,4-triazole rings makes this compound structurally interesting. []

Relevance: This compound is particularly interesting due to its incorporation of both benzotriazole and 1,2,4-triazole moieties, which are structurally related to the thiomorpholine ring present in 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one. The arrangement of these heterocycles and their influence on the compound's crystal packing and potential interactions with biological targets could offer valuable insights for designing and modifying the target compound. Understanding the spatial arrangement and electronic properties influenced by these heterocycles can be crucial in optimizing the target compound for specific applications. []

Compound Description: Synthesized using an eco-friendly method catalyzed by citrus lemon juice, this compound serves as a crucial precursor for synthesizing various heterocyclic compounds. Its versatility highlights the potential of environmentally benign approaches in organic synthesis. []

Relevance: This compound, though structurally different from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, is relevant due to its shared propan-1-one core structure. The presence of three indole rings in 1,3,3-tri(1H-indol-3-yl)propan-1-one highlights the potential for exploring the incorporation of indole-based substituents in the target compound. Such modifications could significantly impact the molecule's interactions with biological targets, potentially leading to novel pharmacological activities. []

Compound Description: This multi-step synthesized pyrrolo[1,2-a]quinoxaline derivative shows promising cytotoxic potential against various human leukemia cell lines, including HL60, K562, and U937 cells. Its activity makes it a potential candidate for further development as an anti-leukemic agent. []

Relevance: This compound, though structurally distinct from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, highlights the importance of the piperidine ring in medicinal chemistry. The presence of the piperidine ring in this compound, albeit in a different context within the molecule, suggests that incorporating and modifying piperidine-containing scaffolds could be a viable strategy for developing novel therapeutics. The successful application of this compound against leukemia cell lines further underscores the potential of exploring diverse chemical structures incorporating piperidine for their biological activities. []

Compound Description: These novel heterocyclic compounds, synthesized with high yields, illustrate the diversity achievable in organic synthesis. []

Relevance: While these compounds differ significantly in their core structure from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, they underscore the importance of incorporating diverse heterocycles into drug discovery endeavors. Exploring different combinations and substitutions of heterocycles, like those present in these compounds, could lead to valuable insights into structure-activity relationships and potentially reveal novel pharmacological properties relevant to the target compound. []

Compound Description: These compounds exhibit high affinity for cannabinoid CB2 receptors. Specifically, the cyclohexylamine analog of 1a, 1-(2',4'-dichlorophenyl)-6-methyl-N-cyclohexyilamine-1,4-dihydroindeno[1,2-c] pyrazole-3-carboxamide (2a), demonstrates single-digit nanomolar affinity for CB2 receptors. These compounds have potential applications in modulating the endocannabinoid system. []

Relevance: While the core structures of these compounds differ from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, they underscore the recurring use of piperidine as a substituent in medicinal chemistry. The success of these compounds as CB2 ligands suggests that incorporating piperidine rings into diverse molecular frameworks can result in potent and selective pharmacological tools. This knowledge can guide further investigations into the potential applications and modifications of the target compound in the context of cannabinoid receptor modulation. []

Compound Description: This compound's crystal structure reveals key structural features, including the dihedral angles between various aromatic rings and the nitro group. Understanding these features can provide insights into its physicochemical properties and potential reactivity. []

Relevance: Despite significant structural differences, (E)-1-[2-(4-Chloro-2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]propan-1-one shares a critical similarity with 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one: the presence of a chlorine atom at the 2-position of the propan-1-one group. This shared structural feature suggests potential similarities in their chemical reactivity. Comparing the reactivity profiles and synthetic modifications of both compounds could lead to a deeper understanding of the role of the chlorine atom in influencing their overall properties and potential biological activities. []

Compound Description: This compound acts as a dual inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), demonstrating promising anti-cancer properties. Its potential for treating various cancers, particularly non-small cell lung cancer (NSCLC), makes it a subject of significant research interest. []

Relevance: Although structurally distinct from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, the presence of the piperidine ring in 8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one highlights the versatility of this heterocycle in drug design. This compound's efficacy as an ALK and EGFR inhibitor emphasizes the potential of incorporating piperidine into diverse molecular frameworks to achieve desired biological activities. This knowledge can guide further research into exploring potential applications and modifications of the target compound, particularly in the context of kinase inhibition and anti-cancer therapies. []

Compound Description: These synthetic cathinones were identified through various analytical techniques including single-crystal X-ray analysis, NMR, UHPLC-QQQ-MS/MS, and GC-MS. These compounds, often found in the illicit drug market, highlight the ongoing challenges in controlling the spread of new psychoactive substances (NPS). []

Relevance: These synthetic cathinones, though structurally different from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, emphasize the importance of understanding structure-activity relationships in medicinal chemistry. Despite the variations in substituents and core structures, these compounds highlight the potential for unintended pharmacological effects and abuse potential associated with modifying chemical structures. Understanding the potential for abuse and off-target activity is crucial when designing and developing new pharmaceuticals, even if the initial target compound appears structurally distinct from known drugs of abuse. []

Compound Description: This compound, characterized by X-ray crystallography, features a trans configuration around the central double bond and a significant dihedral angle between the two aromatic rings. This structural information provides insights into its conformation and potential intermolecular interactions. []

Relevance: While structurally distinct from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, (2E)-1-(4-Chlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one shares a key structural element: a chlorophenyl group attached to a carbonyl group. This similarity suggests a potential for exploring similar synthetic strategies or utilizing these compounds as building blocks for more complex molecules. Understanding the reactivity and potential modifications of this shared structural motif can be valuable for exploring the chemical space around both compounds. []

Compound Description: This series was synthesized and evaluated for affinity towards 5-HT1A serotonin receptors. While most compounds displayed modest affinity, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) exhibited micromolar affinity (Ki = 2.30 μM), highlighting the potential for targeting serotonin receptors within this structural class. []

Relevance: These compounds, while differing in their core structure from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, provide valuable insights into the structure-activity relationships of compounds targeting serotonin receptors. Although the target compound might not directly interact with serotonin receptors, understanding the structural features that contribute to binding affinity and selectivity in this series can guide the design and development of compounds targeting similar biological pathways. The presence of the piperazine ring, a common pharmacophore in various CNS-active drugs, emphasizes the potential of exploring structural modifications around the nitrogen-containing heterocycle in the target compound to modulate its interactions with potential biological targets. []

Compound Description: This compound acts as an efficient free-radical photoinitiator. Its synthesis is notable for its efficiency and environmentally friendly nature, offering a promising route for industrial production. []

Relevance: Although structurally distinct from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, the presence of a morpholine ring in 1- (biphenyl-4-yl) methyl-2-morpholino propan-1-one highlights the potential of incorporating similar heterocycles into the target compound's structure. The presence of a nitrogen atom within a six-membered ring, as seen in both morpholine and thiomorpholine, suggests that exploring structural variations around this motif could be a valuable strategy for modulating the target compound's properties and potential biological activities. []

Compound Description: These derivatives showed inhibitory activity against Deoxyribonuclease I (DNase I). []

Relevance: Though structurally distinct from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, these 1‐(Pyrrolidin‐2‐yl)propan‐2‐one derivatives highlight the biological relevance of ketones with an alkyl chain bearing a nitrogen heterocycle. These similarities suggest potential for overlapping applications or biological activities, making them relevant for exploring potential therapeutic applications of the target compound. []

Compound Description: PF-06459988 is a potent and irreversible inhibitor of T790M-containing EGFR mutants, a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors in NSCLC. Its high selectivity for mutant EGFR over wild-type EGFR offers a promising therapeutic strategy for overcoming acquired resistance in EGFR-driven cancers. []

Relevance: Despite its distinct structure compared to 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, the success of PF-06459988 in targeting EGFR mutants highlights the potential of developing highly selective and potent inhibitors by carefully considering structure-activity relationships and targeting specific protein conformations. While the target compound may not directly interact with EGFR, understanding the principles of drug design and selectivity demonstrated by PF-06459988 can guide the optimization of the target compound for potential therapeutic applications. []

Compound Description: This class of compounds exhibits potential inhibitory activity against various enzymes, including Insulysin, CTGF expression, Glutamyl endopeptidase II, and Transcription factor STAT3. The diverse potential biological activities of these compounds make them interesting subjects for further investigation. []

Relevance: While structurally diverse from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, the N -{3-[(Aryl-1-sulfonyl)imino]-6-oxocyclohexa-1,4-diene-1-yl}benzamides showcase the potential of incorporating different heterocyclic and aromatic systems to modulate biological activity. This approach of exploring a wider chemical space by varying substituents and core structures could be valuable for optimizing the target compound for potential therapeutic applications. The diverse biological activities of these compounds further emphasize the importance of screening for a range of targets to identify potential therapeutic applications beyond the initial focus of the research. []

Compound Description: These compounds, synthesized efficiently using a Brønsted acid ionic liquid as a catalyst, highlight the potential of green chemistry approaches in synthesizing complex molecules. The presence of the indole and triazole rings in their structure suggests potential applications in medicinal chemistry due to their prevalence in bioactive molecules. []

Relevance: Although structurally different from 2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one, the 1-Aryl-3-(indole-3-yl)-3-(2-aryl-1,2,3-triazol-4-yl)propan-1-ones showcase the incorporation of both indole and triazole rings, which are common pharmacophores in various drugs. This emphasizes the potential of exploring similar heterocyclic modifications in the target compound to modulate its physicochemical properties and potential biological activity. The efficient synthesis using an ionic liquid catalyst further highlights the importance of developing environmentally friendly synthetic approaches in drug discovery. []

Compound Description: This compound's crystal structure analysis revealed disorder in the –CHBr–CHBr– chain and the bromophenyl ring. This finding emphasizes the importance of carefully considering structural flexibility and potential for isomerism when studying and developing new compounds. []

Properties

CAS Number

2097973-62-9

Product Name

2-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one

IUPAC Name

2-chloro-1-(4-thiomorpholin-4-ylpiperidin-1-yl)propan-1-one

Molecular Formula

C12H21ClN2OS

Molecular Weight

276.83 g/mol

InChI

InChI=1S/C12H21ClN2OS/c1-10(13)12(16)15-4-2-11(3-5-15)14-6-8-17-9-7-14/h10-11H,2-9H2,1H3

InChI Key

VFJQSUNMBDVUFZ-UHFFFAOYSA-N

SMILES

CC(C(=O)N1CCC(CC1)N2CCSCC2)Cl

Canonical SMILES

CC(C(=O)N1CCC(CC1)N2CCSCC2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.